3-(1-(Thiophen-2-yl)cyclopentanecarboxamido)cyclohexyl phenylcarbamate
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Overview
Description
3-(1-(Thiophen-2-yl)cyclopentanecarboxamido)cyclohexyl phenylcarbamate is a complex organic compound that features a thiophene ring, a cyclopentane ring, a cyclohexane ring, and a phenylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Thiophen-2-yl)cyclopentanecarboxamido)cyclohexyl phenylcarbamate typically involves multiple steps, including the formation of the thiophene ring, the cyclopentane ring, and the final coupling with the phenylcarbamate group. Common synthetic routes include:
Formation of Thiophene Ring: Thiophene derivatives can be synthesized using methods such as the Gewald reaction, Paal-Knorr synthesis, and Hinsberg synthesis.
Formation of Cyclopentane Ring: Cyclopentane derivatives can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the thiophene and cyclopentane derivatives with cyclohexyl phenylcarbamate using reagents like palladium catalysts in Suzuki-Miyaura coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(1-(Thiophen-2-yl)cyclopentanecarboxamido)cyclohexyl phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of halogenating agents or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: Thiophene derivatives are known for their biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: Thiophene-based compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound can be used as a corrosion inhibitor and in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(1-(Thiophen-2-yl)cyclopentanecarboxamido)cyclohexyl phenylcarbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings and exhibit various pharmacological activities.
Cyclopentane Derivatives: Compounds with cyclopentane rings that are used in medicinal chemistry and material science.
Phenylcarbamate Derivatives: Compounds with phenylcarbamate groups that are used as intermediates in organic synthesis.
Uniqueness
3-(1-(Thiophen-2-yl)cyclopentanecarboxamido)cyclohexyl phenylcarbamate is unique due to its combination of structural features, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
[3-[(1-thiophen-2-ylcyclopentanecarbonyl)amino]cyclohexyl] N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3S/c26-21(23(13-4-5-14-23)20-12-7-15-29-20)24-18-10-6-11-19(16-18)28-22(27)25-17-8-2-1-3-9-17/h1-3,7-9,12,15,18-19H,4-6,10-11,13-14,16H2,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URESBQXCFWSOGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3CCCC(C3)OC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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